2',4',4-Trihydroxy-3'-prenylchalcone
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Overview
Description
2’,4’,4-Trihydroxy-3’-prenylchalcone is a prenylated chalcone belonging to the class of flavonoids. It was first isolated from the plant Psoralea corylifolia in 1968 . This compound is known for its wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-reverse transcriptase, antitubercular, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,4-Trihydroxy-3’-prenylchalcone typically involves the condensation of appropriate aromatic aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dihydroxyacetophenone is reacted with 3-methyl-2-butenal in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for 2’,4’,4-Trihydroxy-3’-prenylchalcone are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2’,4’,4-Trihydroxy-3’-prenylchalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’,4’,4-Trihydroxy-3’-prenylchalcone, each with potentially different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antibacterial, antifungal, and antitubercular properties.
Mechanism of Action
The mechanism of action of 2’,4’,4-Trihydroxy-3’-prenylchalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as reverse transcriptase and to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Isobavachalcone: Another prenylated chalcone with similar biological activities.
2’,4’,4-Trihydroxychalcone: Lacks the prenyl group but shares similar structural features.
4,2’,4’-Trihydroxy-3-prenylchalcone: A closely related compound with slight structural variations.
Uniqueness
2’,4’,4-Trihydroxy-3’-prenylchalcone is unique due to its specific prenylation pattern, which contributes to its distinct biological activities and potential therapeutic applications. The presence of the prenyl group enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWPGRAKHMEPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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